molecular formula C20H28N2O B5037762 3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol

3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol

Cat. No. B5037762
M. Wt: 312.4 g/mol
InChI Key: PFLBNSGVSVVVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been the focus of many research studies .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol” would require further analysis.


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 2-[(3-Methyl-1-piperidinyl)methyl]benzonitrile has a hazard classification of Eye Irrit. 2 and is considered a combustible solid . The safety and hazards of “3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol” would need to be determined through safety testing.

Future Directions

Piperidine derivatives continue to be an active area of research due to their importance in drug design . Future directions could include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the piperidine structure .

properties

IUPAC Name

3-[(2-ethylpiperidin-1-yl)methyl]-2,7,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-5-16-8-6-7-11-22(16)12-18-15(4)21-19-14(3)13(2)9-10-17(19)20(18)23/h9-10,16H,5-8,11-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLBNSGVSVVVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethylpiperidin-1-yl)methyl]-2,7,8-trimethylquinolin-4-ol

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